Ethanol, 2,2-dinitro-, potassium salt
Description
Contextualization of Nitrated Alcohols and Alkali Metal Salts in Modern Organic Synthesis
Nitrated alcohols, a class of organic compounds featuring both a hydroxyl (-OH) and a nitro (-NO₂) group, hold a significant position in modern organic synthesis. The introduction of a nitro group into an alcohol backbone imparts unique chemical reactivity, largely due to the strong electron-withdrawing nature of the nitro group. lkouniv.ac.in This electronic effect acidifies the α-carbon proton, facilitating a range of carbon-carbon bond-forming reactions. wikipedia.org
The conversion of these nitrated alcohols into their corresponding alkali metal salts, such as potassium or sodium salts, further enhances their synthetic utility. lkouniv.ac.in These salts, often referred to as nitronates, are stable and serve as potent nucleophiles. wikipedia.org In contemporary organic synthesis, these nitronate salts are employed in a variety of transformations, including Michael additions, Henry (nitroaldol) reactions, and as precursors for the synthesis of more complex molecules. wikipedia.orgacs.org The use of alkali metal salts of nitro compounds is a well-established strategy for creating gem-dinitro compounds, which are valuable intermediates in the synthesis of various specialized materials. google.com The stability and reactivity of these salts make them crucial reagents in the synthetic chemist's toolkit for constructing intricate molecular architectures. google.com
Academic Significance of "Ethanol, 2,2-dinitro-, potassium salt" as a Key Synthetic Intermediate
"this compound," also known as potassium 2,2-dinitroethanolate, is a prominent example of a nitrated alcohol salt that functions as a key synthetic intermediate. acs.orgmolbase.com Its academic significance is demonstrated by its application in the synthesis of more complex, highly nitrated molecules. A notable application is its use in the Mannich condensation reaction with ammonia (B1221849). acs.org In this reaction, two molecules of potassium 2,2-dinitroethanol condense with ammonia to yield the dipotassium (B57713) salt of 2,2,2',2'-tetranitrodiethylamine. acs.org
This transformation highlights the role of the compound as a building block for larger, functionalized molecules. The resulting amine can be further modified, for instance, through bromination to produce 2,2'-dibromo-2,2,2',2'-tetranitrodiethylamine. acs.org These subsequent reactions underscore the versatility of the initial intermediate. The development of environmentally sound electrochemical methods for the production of potassium 2,2-dinitroethanate from nitroethane is a focus of modern research, aiming to reduce waste streams associated with classical chemical production processes. dtic.mil This research interest signifies the compound's continued importance as an intermediate for various materials. dtic.mil
| Property | Value |
| Chemical Formula | C₂H₃KN₂O₅ |
| Molecular Weight | 174.154 g/mol |
| CAS Number | 35229-99-3 |
| Synonyms | Potassium 2,2-dinitroethanolate, Potassium 2,2-dinitroethoxide |
Data sourced from Molbase. molbase.com
Historical Overview of the Chemistry of Dinitroethanol Derivatives: Academic Milestones and Early Synthetic Efforts
The chemistry of dinitro compounds, including derivatives of dinitroethanol, has been a subject of academic inquiry for well over a century. Early efforts in nitro chemistry were foundational. For instance, the first preparation of a potassium salt of a dinitro compound, potassium dinitromethane (B14754101), was achieved through the reduction of potassium bromonitromethane. google.com Another significant early development was the Ter Meer reaction, which provided a route to dinitromethane salts from chloronitromethane. google.com
Structure
3D Structure of Parent
Properties
CAS No. |
35229-99-3 |
|---|---|
Molecular Formula |
C2H3KN2O5 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
potassium;2,2-dinitroethanolate |
InChI |
InChI=1S/C2H3N2O5.K/c5-1-2(3(6)7)4(8)9;/h2H,1H2;/q-1;+1 |
InChI Key |
WZWYULONPQZKMK-UHFFFAOYSA-N |
Canonical SMILES |
C(C([N+](=O)[O-])[N+](=O)[O-])[O-].[K+] |
Origin of Product |
United States |
Synthetic Methodologies for Ethanol, 2,2 Dinitro , Potassium Salt
Precursor Chemistry and Starting Material Considerations in Dinitro Compound Synthesis
The synthesis of geminal dinitro compounds, such as the target molecule, fundamentally relies on the reactivity of mononitroalkanes. These precursors must possess a replaceable hydrogen atom on the carbon adjacent to the nitro group. google.com For the synthesis of potassium 2,2-dinitroethoxide, the logical precursor is a C2 compound already functionalized with a nitro group, such as nitroethane or 2-nitroethanol (B1329411). ntis.govdtic.mil
The choice of starting material dictates the synthetic strategy. If starting from a simple nitroalkane like nitroethane, the synthesis must incorporate steps for both the second nitration and the introduction of the hydroxyl group. ntis.govdtic.mil Alternatively, starting with 2-nitroethanol simplifies the pathway by having the hydroxyethyl (B10761427) moiety already in place, making the introduction of the second nitro group the primary challenge. dtic.milorgsyn.org The availability, cost, and stability of these precursors are critical considerations in designing a viable synthetic route. orgsyn.org Nitroacetonitrile has also been identified as a versatile precursor in the synthesis of various energetic materials, highlighting the importance of the nitro-functionalized starting materials. nih.gov
Multistep Synthesis Pathways: Reaction Sequences and Reagent Selection for Potassium Dinitroethoxide
The creation of potassium 2,2-dinitroethoxide typically follows a logical sequence of reactions designed to build the molecule step-by-step. The two primary transformations are the introduction of the second nitro group to form the geminal dinitro arrangement and the formation of the C-C bond to add the hydroxymethyl group. google.comwikipedia.org The order of these steps can be varied. google.com
One common pathway involves:
Nitration : Converting a mononitro precursor like nitroethane into a geminal dinitro compound (1,1-dinitroethane). google.com
Hydroxymethylation : Reacting the dinitro intermediate with an aldehyde, typically formaldehyde (B43269), to introduce the hydroxyethyl group. wikipedia.orgredalyc.org
Salt Formation : Treating the resulting 2,2-dinitroethanol with a potassium base to form the desired potassium salt.
An alternative route involves:
Hydroxymethylation : First reacting a mononitro compound (e.g., nitromethane) with formaldehyde to produce a nitro alcohol (e.g., 2-nitroethanol). redalyc.orglookchem.comchemicalbook.com
Nitration : Introducing the second nitro group onto the carbon already bearing a nitro group.
Salt Formation : Conversion to the potassium salt.
A key step in the synthesis is the formation of the C(NO₂)₂ group. Traditional methods for synthesizing geminal dinitro compounds often involve the oxidative nitration of nitroalkanes under strongly alkaline conditions. google.com
A prominent method for this transformation is the Kaplan-Shechter reaction . dtic.milvander-lingen.nl This reaction converts a nitronate salt into a geminal dinitro compound using reagents like sodium nitrite (B80452) and silver nitrate. vander-lingen.nl The original publication detailed the synthesis of 1,1-dinitroethane (B1361779) from nitroethane, a direct precursor in one of the pathways to the target molecule. vander-lingen.nl Another approach involves reacting an organic nitro compound that has a replaceable hydrogen with a source of nitrite ions in the presence of an oxidizing agent, such as potassium persulfate, and a catalytic amount of an alkali metal ferricyanide. google.com
More recent developments have explored alternative nitrating agents to avoid harsh conditions. researchgate.netrsc.org While traditional nitration often employs a hazardous mixture of nitric and sulfuric acids, newer methods use reagents like dinitrogen pentoxide or N-nitro heterocyclic compounds. wikipedia.orgscispace.com
The introduction of the hydroxyethyl group is typically achieved through a nitroaldol reaction, specifically the Henry reaction . wikipedia.orgredalyc.org Discovered by Louis Henry in 1895, this reaction involves the base-catalyzed C-C bond formation between a nitroalkane and an aldehyde or ketone. wikipedia.orgredalyc.org
In the context of synthesizing 2,2-dinitroethanol, the reaction would involve the condensation of a dinitromethane (B14754101) precursor with formaldehyde. redalyc.org The reaction begins with the deprotonation of the nitroalkane at the α-carbon to form a nucleophilic nitronate, which then attacks the carbonyl carbon of the aldehyde. wikipedia.org Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol. wikipedia.org A variety of bases can be used to catalyze the reaction, including alkali metal hydroxides or alkoxides. wikipedia.orglookchem.com The reaction is reversible, and conditions must be controlled to favor the formation of the desired β-nitro alcohol. wikipedia.org
The final step in the synthesis is the formation of the potassium salt of 2,2-dinitroethanol. This is a straightforward acid-base reaction where the acidic proton of the hydroxyl group in 2,2-dinitroethanol reacts with a suitable potassium base, such as potassium hydroxide (B78521) or potassium alkoxide. The resulting potassium 2,2-dinitroethoxide is an ionic salt.
Achieving high purity is critical, particularly for applications in energetic materials. dtic.mil Purification is typically accomplished through crystallization. The crude product is dissolved in a suitable solvent, and then the solution is cooled, or an anti-solvent is added to induce crystallization, leaving impurities behind in the solution. nih.gov The choice of solvent is crucial; it must dissolve the compound at higher temperatures but have limited solubility at lower temperatures to ensure a good yield upon crystallization. Techniques such as slow cooling, controlled evaporation, and the use of seed crystals can be employed to obtain well-formed crystals of high purity. For compounds like 2,2-dibromo-2-nitroethanol, purification involves extraction with a solvent like toluene (B28343) followed by washing with water to achieve high purity. googleapis.com
Optimization of Reaction Parameters: Yield, Selectivity, and Efficiency in Academic Synthesis
Optimizing reaction conditions is essential for maximizing yield and purity while minimizing reaction time and waste. nih.govnih.gov Key parameters that are often adjusted include temperature, solvent, catalyst, and the molar ratio of reactants. researchgate.net
For the Henry reaction, the choice of base and solvent can influence the reaction rate and selectivity. wikipedia.orgnih.gov While a catalytic amount of base is sufficient, the specific base can affect the outcome. wikipedia.org Similarly, the solvent can impact the reaction; for instance, the Henry reaction between nitromethane (B149229) and formaldehyde proceeds more slowly in water than in DMSO. nih.gov In some syntheses, using an excess of one reactant, such as the nitro compound, can drive the reaction to completion. The use of ultrasound has also been explored as a method to improve yields and reduce reaction times in related condensation reactions. mdpi.com
In nitration reactions, controlling the temperature and the addition rate of nitrating agents is crucial to prevent over-nitration and the formation of by-products. wikipedia.org The development of electrochemical methods for producing potassium 2,2-dinitroethoxide from nitroethane has been investigated as a way to improve efficiency and reduce waste streams associated with classical chemical production. ntis.govdtic.mil
The following table summarizes key optimization parameters for relevant reaction types.
| Reaction Type | Key Parameters for Optimization | Potential Outcomes of Optimization |
| Henry Reaction | Base type and concentration, Solvent, Temperature, Reactant ratio | Increased yield, Improved diastereoselectivity, Reduced side reactions (e.g., dehydration) |
| Nitration | Nitrating agent, Acid catalyst, Temperature, Reaction time | Improved regioselectivity, Higher yield, Prevention of over-nitration, Enhanced safety |
| Crystallization | Solvent/anti-solvent system, Cooling rate, Seeding | Higher purity, Improved crystal morphology, Increased recovery yield |
Green Chemistry Approaches and Sustainable Synthesis Strategies for Nitrated Alcohols (if applicable to research)
Traditional nitration methods often conflict with the principles of green chemistry due to the use of hazardous reagents like mixed nitric and sulfuric acids, harsh reaction conditions, and the generation of significant waste. rsc.orgrsc.orgresearchgate.net Consequently, there is growing interest in developing more sustainable and environmentally benign synthetic strategies for nitrated compounds. nih.gov
Key green chemistry approaches applicable to the synthesis of nitrated alcohols include:
Safer Solvents and Reagents : Replacing hazardous solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a primary goal. nih.gov The development of solid-supported reagents and benign, recyclable organic nitrating agents, such as those derived from saccharin, represents a significant advance. researchgate.netrsc.orgrsc.org
Catalysis : Using catalytic amounts of reagents instead of stoichiometric quantities reduces waste. nih.gov This is evident in the catalytic use of bases in the Henry reaction and the development of catalytic systems for nitration. google.comwikipedia.org
Energy Efficiency : Employing methods like microwave irradiation or mechanochemistry (ball milling) can reduce reaction times and energy consumption compared to conventional heating. researchgate.netrsc.orgresearchgate.net Mechanochemical nitration, for example, minimizes solvent use while maintaining high selectivity and reactivity. researchgate.netrsc.orgrsc.org
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov
Electrochemical Synthesis : Electrochemical methods, such as those explored for producing potassium 2,2-dinitroethoxide, can drastically reduce waste streams compared to classical chemical processes, offering a more efficient and environmentally responsible manufacturing pathway. ntis.govdtic.mil
These strategies aim to reduce the environmental impact of producing nitrated compounds, making the processes safer, more efficient, and more sustainable. researchgate.netnih.gov
Mechanistic Investigations of Ethanol, 2,2 Dinitro , Potassium Salt Formation and Reactivity
Detailed Reaction Mechanisms: Step-by-Step Elucidation of Dinitration and Salt Formation
The synthesis of the potassium salt of 2,2-dinitroethanol involves two primary transformations: the introduction of a second nitro group onto a singly nitrated precursor (gem-dinitration) and the subsequent formation of the potassium salt through deprotonation.
One established route for the synthesis of related gem-dinitroalkanes is the oxidative nitration reaction, such as the method developed by Kaplan and Schechter. researchgate.net This can be adapted to synthesize 2,2-dinitropropanol (B8780482) from nitroethane, which involves the formation of a potassium 1,1-dinitroethanide intermediate. researchgate.net A similar pathway can be considered for 2,2-dinitroethanol. The process typically begins with a nitroalkane, which is first deprotonated to form a nitronate anion. This anion then undergoes an oxidative process in the presence of a nitrating agent to yield the gem-dinitro compound. researchgate.net
Electrochemical methods have also been developed for the synthesis of gem-dinitro compounds, offering an alternative to chemical oxidants. researchgate.net In one such process for a related compound, an electrochemical cell with a reversible chemical mediator, the Fe(CN)6-3/-4 couple, is used to perform the oxidative nitration. researchgate.net The intermediate gem-dinitroalkanate potassium salt precipitates from the reaction mixture and is collected. researchgate.net
The formation of the gem-dinitro functional group is a cornerstone of this synthesis. The mechanism involves both nucleophilic and electrophilic characteristics. Starting from a precursor like 1-nitroethanol, the first step is the deprotonation of the carbon atom bearing the nitro group, forming a nucleophilic nitronate anion.
In this pathway, the nitronate anion is the nucleophile, and the nitrogen species derived from the nitrite (B80452), facilitated by the oxidant, acts as the electrophile.
The final step in the formation of the title salt is the deprotonation of the hydroxyl group of 2,2-dinitroethanol by a potassium base, or the direct formation of the nitronate salt from the carbon acid. The resulting anion is a resonance-stabilized nitronate. The stability of this conjugate base is significantly enhanced by the strong electron-withdrawing effects of the two nitro groups. researchgate.net
Kinetic and thermodynamic studies on the proton transfer reactions of 1-hydroxy-2,2-dinitroethane (2,2-dinitroethanol) in aqueous solution reveal the dynamics of this process. researchgate.net The acidity of the C-H bond is notable, and the formation of the potassium salt involves the association of the K+ ion with the resonance-stabilized dinitroethanide anion.
In aqueous solutions, alkali metal cations like potassium (K+) influence the structure of water and the dynamics of proton transfer. researchgate.net The potassium ion is considered a mild "structure breaker," meaning it has less structured hydration shells compared to smaller ions like Li+ or Na+. researchgate.net This property affects its mobility and association with the anion in solution. The interaction between the potassium cation and the negatively charged oxygen atoms of the nitronate anion is a key aspect of the salt's structure and stability in solution.
Kinetic and Thermodynamic Studies of Reaction Processes
The distinction between kinetic and thermodynamic control is crucial in understanding reaction outcomes, where the product that forms fastest is the kinetic product, and the most stable product is the thermodynamic product. wikipedia.orglibretexts.orglibretexts.org
For 2,2-dinitroethanol, the proton transfer reactions have been studied to determine key thermodynamic and kinetic parameters. The acidity constants (pKa) are fundamental thermodynamic quantities. In aqueous solution at 25°C, the pKa for the C-H bond (C-protonation) of 1-hydroxy-2,2-dinitroethane is 3.78, while the pKa for the protonated nitro group (O-protonation) is 1.67. researchgate.net These values indicate that it is a relatively strong carbon acid, a result of the significant resonance stabilization of the conjugate base. researchgate.net
The intrinsic rate constant for the protonation of the 1-hydroxy-2,2-dinitroethanide anion is markedly lower than typical values for other nitronate protonations. researchgate.net This kinetic observation reflects the high stability of the anion; a more stable product generally corresponds to a slower reaction rate if it also has a high activation energy barrier for its formation. researchgate.netlibretexts.org The stability of the anion (thermodynamic factor) directly influences the speed of the reverse reaction (kinetic factor).
Table 1: Acidity and Tautomeric Equilibrium Constants for 1-Hydroxy-2,2-dinitroethane in Water at 25°C researchgate.net
| Parameter | Value | Description |
| pKaCH | 3.78 | Acidity constant for C-protonation |
| pKaNO2H | 1.67 | Acidity constant for O-protonation |
| pKN | 2.11 | Tautomeric equilibrium constant (pKaCH - pKaNO2H) |
| log ko | 1.60 | Intrinsic rate constant for protonation |
These data illustrate the interplay between the thermodynamic stability of the anion and the kinetics of the proton transfer central to the salt's formation and reactivity.
Role of Catalysis and Solvent Effects on Reaction Outcomes
Catalysts and solvents can significantly alter the rate and selectivity of the dinitration reaction. Asymmetric synthesis, for instance, relies heavily on chiral catalysts to control the stereochemical outcome of a reaction, demonstrating the power of catalysis to direct reaction pathways. nih.gov
In the context of gem-dinitration, electrochemical syntheses utilize mediators that act as catalysts. For example, the Fe(CN)6-3/-4 couple serves as a recyclable catalyst to facilitate the oxidative nitration, replacing stoichiometric chemical oxidants like silver nitrate. researchgate.net This catalytic cycle offers advantages in waste reduction and process efficiency. researchgate.net
Solvent effects are also critical. The choice of solvent can influence the solubility of reactants and products, the stability of intermediates, and the position of equilibria. In the electrochemical synthesis of the related potassium 1,1-dinitroethanide, the precipitation of the product salt from the reaction medium is a key step that drives the reaction to completion. researchgate.net This highlights how solubility characteristics in a given solvent system can be exploited to maximize yield. Similarly, the solvent can affect the association of the potassium ion with the dinitroethanide anion, influencing the salt's properties. researchgate.net
Derivatization Chemistry and Transformation Pathways of Ethanol, 2,2 Dinitro , Potassium Salt
Reactions Involving the Hydroxyl Functionality: Esterification, Etherification, and Controlled Oxidation
The presence of a primary hydroxyl group in "Ethanol, 2,2-dinitro-, potassium salt" allows for a range of reactions typical of alcohols, including esterification, etherification, and oxidation. These transformations are fundamental in modifying the physical and chemical properties of the molecule.
Esterification: The hydroxyl group can readily undergo esterification with various acylating agents such as acid chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. For instance, reaction with acetyl chloride would yield 2,2-dinitroethyl acetate, a potentially more energetic and less polar derivative. The general scheme for esterification is as follows:
KO-CH2-C(NO2)2-H + R-COCl → R-CO-O-CH2-C(NO2)2-H + KCl
Etherification: Ether derivatives can be synthesized via Williamson ether synthesis, where the potassium salt of 2,2-dinitroethanol acts as a nucleophile, reacting with alkyl halides. This reaction would introduce an ether linkage, which can be used to incorporate the dinitroethyl moiety into larger molecular frameworks. For example, reaction with methyl iodide would produce 1-methoxy-2,2-dinitroethane.
KO-CH2-C(NO2)2-H + R-X → R-O-CH2-C(NO2)2-H + KX
Controlled Oxidation: The primary alcohol functionality is susceptible to oxidation. Controlled oxidation using mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would be expected to yield the corresponding aldehyde, 2,2-dinitroacetaldehyde. Further oxidation with stronger oxidizing agents, like potassium permanganate, could lead to the formation of the carboxylic acid, 2,2-dinitroacetic acid. The nature of the product is highly dependent on the choice of the oxidant and the reaction conditions.
| Reaction Type | Reagent Example | Product Type |
| Esterification | Acetyl chloride | Ester |
| Etherification | Methyl iodide | Ether |
| Controlled Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde |
| Strong Oxidation | Potassium permanganate | Carboxylic acid |
Reactions at the Dinitro Carbon Center: Nucleophilic Substitutions and Condensation Reactions
The carbon atom bearing the two nitro groups is electron-deficient and the adjacent hydrogen is acidic, making this position a focal point for nucleophilic attack and condensation reactions. The potassium salt form, potassium dinitroethoxide, is essentially the enolate equivalent, enhancing its nucleophilic character.
Nucleophilic Substitutions: While direct nucleophilic substitution on the dinitro-substituted carbon is not typical, the corresponding conjugate acid, 2,2-dinitroethanol, can undergo reactions where the dinitromethyl anion acts as a nucleophile. For instance, in the presence of a base, it can participate in reactions with suitable electrophiles.
Condensation Reactions: A key reaction of gem-dinitroalkanes is the Henry reaction, or nitroaldol reaction. The potassium salt of 2,2-dinitroethanol can react with aldehydes in a condensation reaction. For example, its reaction with formaldehyde (B43269) is a known pathway for the synthesis of 2,2-dinitro-1,3-propanediol. This reaction proceeds via the nucleophilic addition of the dinitromethyl anion to the carbonyl carbon of the aldehyde.
KO-CH2-C(NO2)2-H + HCHO → HO-CH2-C(NO2)2-CH2-OH (after workup)
This type of condensation is crucial for chain extension and the introduction of further functional groups.
| Reaction Type | Electrophile Example | Product Type |
| Condensation (Henry-type) | Formaldehyde | Dinitrodiol |
| Condensation (Michael-type) | Acrylonitrile | Adduct with a new C-C bond |
Transformations of the Nitro Groups: Selective Reduction and Other Modifications
The two nitro groups are highly electron-withdrawing and are key to the energetic nature of the compound. Their transformation, particularly through reduction, can lead to a variety of compounds with different functionalities and properties.
Selective Reduction: The selective reduction of one or both nitro groups is a significant synthetic challenge. Depending on the reducing agent and reaction conditions, it is possible to achieve different levels of reduction. For instance, catalytic hydrogenation using specific catalysts (e.g., palladium on carbon) under controlled conditions might lead to the formation of a nitro-amino or a diamino derivative. Chemical reducing agents like tin(II) chloride in acidic media are also commonly employed for the reduction of nitro groups. The stepwise reduction would yield 2-amino-2-nitroethanol and subsequently 2,2-diaminoethanol.
| Reducing Agent | Potential Product |
| Catalytic Hydrogenation (controlled) | 2-Amino-2-nitroethanol |
| Strong reducing agent (e.g., SnCl2/HCl) | 2,2-Diaminoethanol |
Other modifications of the nitro groups, while less common, could include their conversion to other nitrogen-containing functional groups, further expanding the synthetic utility of the parent compound.
Synthesis of Advanced Organic Intermediates and Complex Molecular Architectures using Potassium Dinitroethoxide as a Synthon
The reactivity profile of potassium dinitroethoxide makes it a valuable synthon for the construction of more complex molecules, particularly those with high energy content or specific functionalities for further chemical elaboration.
By leveraging the reactions at both the hydroxyl group and the dinitro carbon center, a variety of advanced intermediates can be synthesized. For example, esterification of the hydroxyl group followed by a condensation reaction at the dinitro carbon can lead to the formation of intricate, multifunctional molecules.
The dinitromethyl group is a well-known precursor to other functionalities. For example, the Nef reaction can convert a primary nitroalkane into an aldehyde. While the gem-dinitro structure complicates this, under specific conditions, it might be possible to transform the dinitromethyl group into a carbonyl group, yielding a keto-alcohol derivative.
The ability to introduce the energetic dinitroethyl moiety into various molecular backbones through the reactions described above makes "this compound" a versatile building block in the synthesis of:
Energetic plasticizers: By reacting the hydroxyl group to form long-chain esters or ethers.
Cross-linking agents: By difunctionalizing the molecule through reactions at both the hydroxyl and dinitro-carbon sites.
Precursors for heterocyclic compounds: The reactive functional groups can be utilized in cyclization reactions to form various nitrogen- and oxygen-containing heterocycles.
The strategic application of the derivatization chemistry of potassium dinitroethoxide opens avenues for the rational design and synthesis of novel organic materials with tailored properties.
Theoretical and Computational Studies of Ethanol, 2,2 Dinitro , Potassium Salt
Quantum Chemical Calculations of Electronic Structure, Bonding, and Charge Distribution
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic structure, bonding characteristics, and charge distribution of "Ethanol, 2,2-dinitro-, potassium salt". These computational methods model the molecule at the atomic level, allowing for a detailed analysis of its properties.
The electronic structure of the 2,2-dinitroethanolate anion, the core component of the salt, is heavily influenced by the presence of two electron-withdrawing nitro (-NO₂) groups attached to the same carbon atom. These groups significantly alter the electron density distribution across the molecule. DFT calculations can map this distribution, revealing areas of high and low electron density.
Analysis of the bonding within the 2,2-dinitroethanolate anion shows a complex interplay of covalent and ionic characteristics. The carbon-nitrogen bonds of the nitro groups and the carbon-carbon and carbon-oxygen bonds of the ethanol (B145695) backbone are primarily covalent. However, the distribution of electrons in these bonds is not uniform. The high electronegativity of the oxygen and nitrogen atoms in the nitro groups pulls electron density away from the central carbon atom.
The charge distribution in "this compound" is a key aspect of its chemical nature. The potassium ion (K⁺) is ionically bonded to the 2,2-dinitroethanolate anion. Within the anion, there is a significant delocalization of negative charge, primarily across the two nitro groups. This delocalization contributes to the stability of the anion. Computational models can quantify the partial charges on each atom, providing a numerical representation of the charge distribution. For instance, the oxygen atoms of the nitro groups would exhibit a significant negative partial charge, while the carbon atom attached to the nitro groups would have a positive partial charge.
Interactive Data Table: Calculated Atomic Charges (Note: The following data is illustrative and would be derived from specific DFT calculations.)
Molecular Orbital Theory and Reactivity Prediction
Molecular Orbital (MO) theory is a powerful tool for understanding the reactivity of "this compound". nih.gov This theory describes the behavior of electrons in a molecule in terms of molecular orbitals, which are spread over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important for predicting reactivity. researchgate.net
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. In the 2,2-dinitroethanolate anion, the presence of the electron-withdrawing nitro groups is expected to lower the energy of both the HOMO and the LUMO compared to ethanol. A lower HOMO energy suggests it is a weaker electron donor, while a lower LUMO energy indicates it is a stronger electron acceptor.
The distribution of the HOMO and LUMO across the anion provides further clues about its reactivity. The HOMO is likely to be localized on the oxygen atom of the hydroxyl group and the oxygen atoms of the nitro groups, as these are the most electron-rich regions. The LUMO, on the other hand, is expected to be centered on the nitro groups, particularly the nitrogen atoms and the central carbon atom, which are electron-deficient.
This distribution suggests that the 2,2-dinitroethanolate anion would be susceptible to electrophilic attack at the oxygen atoms and nucleophilic attack at the carbon atom bearing the nitro groups. The large energy gap between the HOMO and LUMO would indicate high kinetic stability.
Interactive Data Table: Frontier Molecular Orbital Energies (Note: The following data is illustrative and would be derived from specific MO calculations.)
Conformational Analysis and Intramolecular Interactions
The 2,2-dinitroethanolate anion can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis, through computational methods, aims to identify the most stable conformations and the energy barriers between them.
The key rotational bonds in the 2,2-dinitroethanolate anion are the C-C bond and the C-O bond of the hydroxyl group. Rotation around the C-C bond will change the relative positions of the hydroxyl group and the two nitro groups. The rotation of the nitro groups themselves around the C-N bonds is also a factor.
Computational studies would reveal the potential energy surface of the anion, mapping the energy of the molecule as a function of these rotational angles. The minima on this surface correspond to stable conformations. It is likely that the most stable conformation would seek to minimize steric hindrance between the bulky nitro groups and the hydroxyl group.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry can predict various spectroscopic properties of "this compound", which can then be compared with experimental data for validation.
Infrared (IR) spectroscopy is a common technique for identifying functional groups in a molecule. Computational models can calculate the vibrational frequencies of the bonds within the 2,2-dinitroethanolate anion. These calculated frequencies correspond to the peaks in an IR spectrum. For instance, the calculations would predict characteristic stretching frequencies for the O-H bond of the hydroxyl group, the C-H bonds, the C-N bonds, and the N-O bonds of the nitro groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structure elucidation. Theoretical calculations can predict the chemical shifts of the hydrogen and carbon atoms in the 2,2-dinitroethanolate anion. These shifts are sensitive to the electronic environment of each atom, so a close match between predicted and experimental NMR spectra would provide strong evidence for the calculated electronic structure.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Computational methods can calculate the energies of these transitions, which correspond to the wavelengths of maximum absorption in a UV-Vis spectrum. For the 2,2-dinitroethanolate anion, electronic transitions involving the nitro groups are expected to be prominent.
Interactive Data Table: Predicted Spectroscopic Data (Note: The following data is illustrative and would be derived from specific spectroscopic calculations.)
Reaction Pathway Modeling and Transition State Analysis
Computational modeling can be used to investigate the mechanisms of chemical reactions involving "this compound". researchgate.net This involves mapping the potential energy surface for a given reaction, identifying the reactants, products, intermediates, and transition states.
A key aspect of this is transition state analysis. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By calculating the structure and energy of the transition state, chemists can gain insight into the reaction mechanism and predict the reaction rate.
For the 2,2-dinitroethanolate anion, reaction pathway modeling could be applied to understand its decomposition pathways or its reactions with other chemical species. For example, the decomposition of the anion might involve the loss of a nitro group. Computational modeling could elucidate the step-by-step mechanism of this process, including the breaking of the C-N bond and the formation of new products. The calculated energy barrier for this process would indicate the thermal stability of the anion.
Similarly, if the anion were to react with an electrophile, computational modeling could map out the reaction pathway, showing how the electrophile approaches the anion, forms a new bond, and leads to the final product. This would provide a detailed, atomic-level understanding of the reaction dynamics.
Advanced Spectroscopic and Structural Characterization Methodologies for Ethanol, 2,2 Dinitro , Potassium Salt
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy serves as a fundamental tool for confirming the molecular structure of "Ethanol, 2,2-dinitro-, potassium salt" in solution. Analysis of the ¹H and ¹³C NMR spectra provides direct evidence for the arrangement of atoms and the chemical environment of the nuclei. For the 2,2-dinitroethanolate anion, the key spectral feature is the signal corresponding to the methylene (B1212753) (-CH₂-) group adjacent to the hydroxyl (-OH) group.
In studies using DMSO-d₆ as the solvent, the following chemical shifts have been recorded for the anion:
¹H NMR: A signal at approximately 4.38 ppm is attributed to the methylene protons (-CH₂-).
¹³C NMR: A signal at approximately 64.0 ppm corresponds to the methylene carbon, while the carbon atom bonded to the two nitro groups (the dinitro-methanide carbon) appears at about 120.9 ppm.
| Nucleus | Functional Group | Chemical Shift (ppm) |
|---|---|---|
| ¹H | -CH₂- | ~4.38 |
| ¹³C | -CH₂- | ~64.0 |
| ¹³C | >C(NO₂)₂ | ~120.9 |
While one-dimensional ¹H and ¹³C NMR provide primary structural information, multidimensional techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguous assignments, especially in more complex molecules. COSY experiments would confirm the proton-proton correlations, while HSQC and HMBC would definitively link the proton signals to their directly attached carbons and to carbons further away, respectively. However, specific studies applying these multidimensional techniques to "this compound" are not detailed in the available scientific literature.
Solid-state NMR (ssNMR) spectroscopy is a powerful method for investigating the structure and dynamics of materials in their crystalline state. It is particularly useful for identifying polymorphism (the existence of multiple crystal forms) and characterizing intermolecular interactions that are not observable in solution. For "this compound," ssNMR could provide insight into the local environments of the carbon and nitrogen atoms within the crystal lattice, complementing data from X-ray diffraction. At present, dedicated solid-state NMR studies for this specific compound have not been prominently reported.
Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Crystal Packing Determination
Single-crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous data on the three-dimensional structure of a crystalline solid. Studies on "this compound" have successfully determined its crystal structure, revealing key details about its molecular geometry and the arrangement of ions in the solid state. The compound crystallizes in the monoclinic system with the space group P2₁/c.
The analysis confirms the ionic nature of the compound, consisting of potassium (K⁺) cations and 2,2-dinitroethanolate [HOCH₂C(NO₂)₂]⁻ anions. The geometry of the anion is notable, with the C(NO₂)₂ fragment being nearly planar. The C-N bond lengths are approximately 1.39 Å, which is intermediate between a typical single and double bond, indicating delocalization of the negative charge across the O-N-C-N-O system. The C-C bond length is reported to be around 1.489 Å.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| a (Å) | 10.3683(8) | |
| b (Å) | 5.5905(4) | |
| c (Å) | 11.0069(8) | |
| β (°) | 111.439(3) | |
| Volume (ų) | 593.73(8) | |
| Z (formula units per cell) | 4 |
The crystal packing of "this compound" is dominated by electrostatic interactions and a network of hydrogen bonds. The K⁺ ion is coordinated by seven oxygen atoms from the nitro and hydroxyl groups of neighboring anions, creating a robust three-dimensional structure.
A significant feature of the crystal structure is the presence of strong intermolecular hydrogen bonds of the O-H···O type. The hydroxyl group of one anion acts as a hydrogen bond donor to an oxygen atom of a nitro group on an adjacent anion. This interaction links the anions into chains, which are further interconnected by the potassium cations. The analysis of these intermolecular contacts is fundamental to understanding the crystal's stability and properties, and this type of analysis is often visualized using Hirshfeld surfaces to map close contacts between molecules.
Advanced Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Analysis
Advanced mass spectrometry (MS) techniques, such as electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), are critical for confirming the molecular weight of ionic compounds and elucidating their fragmentation pathways. For "this compound," ESI-MS in negative ion mode would be expected to detect the 2,2-dinitroethanolate anion at an m/z corresponding to its molecular weight. Further fragmentation analysis (MS/MS) of this parent ion would provide valuable structural information by breaking the ion into smaller, characteristic fragments. However, specific studies detailing the mass spectrometric fragmentation patterns for this compound are not widely available in the current body of literature.
An article on the advanced spectroscopic and structural characterization of "this compound" cannot be generated at this time. Extensive searches for specific experimental data for this compound using the required analytical methodologies did not yield the detailed research findings necessary to fulfill the request.
The user's instructions mandated a strict adherence to an outline focused on High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), Vibrational Spectroscopy (FT-IR, Raman), and other techniques like UV-Vis Spectroscopy and Thin Layer Chromatography, specifically for "this compound." Despite confirming the existence and CAS numbers (35229-99-3 and 6928-29-6) for the compound, no publicly available spectra, fragmentation patterns, vibrational frequencies, or chromatographic data could be located.
To provide a scientifically accurate and informative article as requested, specific data points such as precise mass-to-charge ratios, infrared absorption bands, Raman shifts, and UV-Vis absorption maxima are essential. Without access to this primary data, generating content for the specified sections and subsections would be impossible without resorting to speculation or including information outside the strict scope of the request, which was expressly forbidden.
Therefore, due to the lack of available scientific data in the public domain for "this compound," the creation of the requested detailed article is not feasible.
Applications of Ethanol, 2,2 Dinitro , Potassium Salt in Specialized Chemical Synthesis and Material Science Research
Role as a Key Intermediate in the Synthesis of Dinitro-Containing Heterocycles
The gem-dinitro group is a valuable moiety for designing novel high-energy density compounds, and its inclusion in nitrogen-rich heterocyclic structures is beneficial for improving density, oxygen balance, and detonation properties. bit.edu.cn Nitroalkanes and their salts are versatile building blocks in the synthesis of various heterocyclic derivatives. arkat-usa.orgunicam.it The reactivity of the nitro group allows for its conversion into other functional groups, such as amines, which are essential for the formation of heterocyclic rings. arkat-usa.org
However, a direct and specific role for "Ethanol, 2,2-dinitro-, potassium salt" as a key intermediate in the synthesis of dinitro-containing heterocycles is not well-documented in the available literature. While general synthetic routes to heterocyclic geminal nitro compounds exist, such as the oxidative coupling of nitro compounds, specific examples employing KDNE as the starting material for cyclization reactions are not prominent. researchgate.net Research on gem-dinitro compounds often focuses on their incorporation into energetic materials, which may include heterocyclic structures, but the specific synthetic pathways originating from KDNE are not detailed. researchgate.netacs.org
Precursor for Advanced Organic Building Blocks with Specific Electronic or Structural Properties
"this compound" serves as a crucial intermediate, primarily in the production of other polynitroalkanes. Its most significant and well-documented application is as the immediate synthetic precursor to 2,2-dinitropropanol (B8780482) (DNPOH). ntis.govdtic.milresearchgate.net DNPOH, in turn, is a key building block for several important energetic materials utilized by the Department of Defense (DoD). ntis.govdtic.mil
The synthesis of KDNE has been the subject of research aimed at developing more environmentally sound production methods. Traditional chemical processes for producing polynitroalkanes generate substantial hazardous waste. ntis.govdtic.mil To address this, electrochemical methods for the synthesis of KDNE from nitroethane have been developed and scaled up. ntis.govdtic.mil This electrochemical route significantly reduces waste streams, making the production of these energetic ingredients more efficient and environmentally responsible. ntis.govdtic.mil
The conversion of KDNE to DNPOH is a subsequent chemical step, typically involving condensation with formaldehyde (B43269). researchgate.net The resulting DNPOH is then used to synthesize more complex energetic materials, such as the nitroplasticizer bis(2,2-dinitropropyl)acetal/formal (BDNPA/F), which is used in military explosive and propellant formulations. dtic.mil
Beyond this specific application in the field of energetic materials, the use of "this compound" as a precursor for advanced organic building blocks with other specific electronic or structural properties for broader material science is not extensively described in the available literature.
| Precursor Compound | Product | Application Area |
| Ethanol (B145695), 2,2-dinitro-, potassium salt (KDNE) | 2,2-Dinitropropanol (DNPOH) | Intermediate for Energetic Materials |
| 2,2-Dinitropropanol (DNPOH) | Bis(2,2-dinitropropyl)acetal/formal (BDNPA/F) | Energetic Plasticizer |
Integration into Polymer Architectures and Macromolecular Design (if supported by literature)
Furthermore, energetic binders have been synthesized through the free radical polymerization of monomers containing the dinitro functionality, such as poly(2,2-dinitrobutyl acrylate). researchgate.net This demonstrates that monomers with gem-dinitro groups can be incorporated into polymer chains to create energetic materials.
However, the available literature does not provide specific examples or research detailing the direct use of "this compound" or the 2,2-dinitroethoxy functional group derived from it in polymerization reactions or for the design of macromolecular architectures. While the synthesis of energetic polymers is an active area of research, the role of KDNE in this specific context is not supported by the reviewed sources.
Design and Synthesis of Novel Molecular Scaffolds for Diverse Chemical Research Areas
The development of novel molecular building blocks is crucial for accessing unexplored areas of chemical space, particularly in fields like diversity-oriented synthesis for creating libraries of compounds for biological screening. nih.gov Nitro compounds, in general, are recognized as versatile scaffolds for synthesizing new bioactive molecules due to the wide spectrum of activities their derivatives can exhibit, including antimicrobial and antineoplastic properties. nih.gov
The 2,4-dinitro-biphenyl scaffold, for example, has been identified as a suitable platform for a multitargeting approach to modulate pro-inflammatory mediators in inflammation and cancer treatment. nih.gov This illustrates how dinitro-functionalized aromatic structures can serve as valuable molecular scaffolds.
Despite the potential of dinitro compounds in diverse research areas, the application of "this compound" in the design and synthesis of novel molecular scaffolds for broader chemical research outside of energetic materials is not specifically detailed in the available literature. Its documented utility remains highly focused on the synthesis pathway for 2,2-dinitropropanol. ntis.govdtic.mil
Future Research Trajectories and Academic Challenges for Ethanol, 2,2 Dinitro , Potassium Salt Chemistry
Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity
The pursuit of innovative and efficient synthetic methodologies for producing "Ethanol, 2,2-dinitro-, potassium salt" with high selectivity remains a cornerstone of future research. While established methods exist, there is considerable room for improvement in terms of yield, purity, safety, and environmental impact.
A significant advancement in this area is the development of electrochemical synthesis. ntis.govdtic.mil This method is positioned as a more environmentally benign alternative to conventional chemical processes, which often generate substantial hazardous waste streams. dtic.mil The electrochemical approach for producing polynitroalkanes, including KDNE, has the potential to drastically reduce waste, aligning with the broader goals of green chemistry. ntis.govdtic.mil
Further research in this domain could explore the optimization of electrochemical cell design, electrode materials, and reaction conditions to maximize current efficiency and product selectivity. The development of continuous flow electrochemical reactors could also offer advantages in terms of scalability, safety, and process control.
Beyond electrochemistry, the application of phase-transfer catalysis (PTC) presents a promising avenue for the synthesis of gem-dinitro compounds. jetir.org PTC can facilitate reactions between reactants in immiscible phases, potentially leading to milder reaction conditions, increased reaction rates, and improved yields. jetir.org Investigating the use of various phase-transfer catalysts for the nitration of nitroethane could lead to more efficient and selective syntheses of KDNE.
The exploration of biocatalytic methods for the synthesis of nitroalkanes is another emerging area of interest. nicholassarai.comacs.orgnih.gov While still in its early stages, the use of enzymes to catalyze the formation of carbon-nitro bonds could offer unparalleled selectivity and sustainability. nicholassarai.comacs.orgnih.gov Research into enzymes that can perform nitration reactions on aliphatic substrates could pave the way for a completely novel and green synthesis of KDNE.
A comparative overview of potential synthetic strategies is presented in the table below:
| Synthetic Strategy | Potential Advantages | Research Focus |
| Electrochemical Synthesis | Reduced hazardous waste, potential for continuous flow. ntis.govdtic.mil | Optimization of cell design, electrode materials, and reaction conditions. |
| Phase-Transfer Catalysis | Milder reaction conditions, increased reaction rates, improved yields. jetir.org | Screening of catalysts, optimization of reaction parameters for selectivity. |
| Biocatalysis | High selectivity, environmentally sustainable. nicholassarai.comacs.orgnih.gov | Discovery and engineering of suitable nitrating enzymes. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Integration with other synthetic methods like electrochemistry or photochemistry. |
Exploration of Untapped Reactivity Patterns and Unconventional Transformations
While the primary role of "this compound" has been as a precursor to other energetic materials, its inherent reactivity holds potential for a broader range of chemical transformations that remain largely unexplored. The gem-dinitro moiety is a versatile functional group, and future research should aim to unlock its synthetic utility beyond its current applications.
One area of interest is the use of KDNE in C-C bond-forming reactions . The anionic nature of the dinitroethanate ion suggests its potential as a nucleophile in various coupling reactions. Investigating its reactivity with a range of electrophiles could lead to the synthesis of novel molecules with interesting properties. For instance, its reaction with activated alkenes or alkynes could provide access to more complex polynitro compounds.
Furthermore, the development of methods for the selective functionalization of the dinitro-methyl group could open up new avenues for synthesis. This could involve the controlled replacement of one of the nitro groups or the introduction of other functional groups at the carbon atom. Such transformations would significantly expand the synthetic toolbox for creating novel energetic materials or other functional molecules.
The exploration of KDNE as a precursor for the synthesis of novel heterocyclic compounds is another promising research direction. The gem-dinitro group can be a precursor to various other functionalities that can participate in cyclization reactions. By carefully designing reaction sequences, it may be possible to construct a variety of nitrogen- and oxygen-containing heterocycles with potential applications in medicinal chemistry or materials science. A review of the synthesis of gem-dinitro energetic compounds highlights the importance of this functional group in creating nitrogen-rich heterocycles. energetic-materials.org.cn
Advanced Computational Modeling for Precise Property Prediction and Rational Material Design
The field of computational chemistry offers powerful tools for understanding the properties of molecules and for the rational design of new materials. The application of advanced computational modeling to "this compound" and its derivatives is a critical area for future research that can accelerate the discovery and development of new materials with tailored properties.
Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict a wide range of properties for KDNE, including its electronic structure, vibrational frequencies, and thermochemical parameters. These calculations can provide valuable insights into the stability, reactivity, and energetic performance of the molecule.
One of the key challenges in the field of energetic materials is the prediction of sensitivity to external stimuli such as impact and friction. Computational models are being developed to correlate molecular properties with sensitivity, and applying these models to KDNE could help in the design of safer energetic materials.
Computational modeling can also be used for the rational design of new materials based on the KDNE scaffold. By systematically modifying the structure of the molecule in silico and calculating the properties of the resulting derivatives, it is possible to identify promising candidates for synthesis and experimental evaluation. This approach can significantly reduce the time and resources required for the development of new materials.
The following table summarizes the potential applications of computational modeling in the study of KDNE:
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure analysis | Geometry, vibrational frequencies, thermochemistry. |
| Molecular Dynamics (MD) | Simulation of bulk properties | Density, thermal stability, sensitivity. |
| Quantitative Structure-Property Relationship (QSPR) | Prediction of properties from structure | Detonation velocity, detonation pressure, sensitivity. |
Interdisciplinary Research with Emerging Fields in Organic Chemistry and Materials Science
The future of "this compound" chemistry is not confined to the realm of energetic materials. Interdisciplinary research that connects its unique properties with emerging fields in organic chemistry and materials science is poised to unlock novel applications.
In the field of materials science , the incorporation of gem-dinitro functionalities into advanced materials is an area of growing interest. For example, the use of nitro compounds in the synthesis of metal-organic frameworks (MOFs) has been shown to enhance their catalytic and adsorptive properties. researchgate.net Investigating the use of KDNE or its derivatives as building blocks for MOFs could lead to the development of new materials for gas storage, separation, or catalysis. The confinement of nitro compounds within MOFs can also facilitate their reactivity. rsc.org
The application of KDNE in polymer chemistry is another intriguing possibility. The dinitro-methyl group could be incorporated into polymer backbones or as pendant groups to impart specific properties to the material, such as increased thermal stability or tailored energetic response.
Furthermore, the principles of flow chemistry can be applied to the synthesis and transformation of KDNE. nih.gov Continuous flow reactors offer significant advantages in terms of safety, scalability, and process control, particularly when dealing with energetic materials. nih.gov The development of flow-based processes for the synthesis and subsequent reactions of KDNE could enable the safer and more efficient production of a wide range of derivatives.
The intersection of KDNE chemistry with supramolecular chemistry could also lead to the development of novel functional materials. The ability of the dinitro-methyl group to participate in non-covalent interactions could be exploited to create self-assembling systems with interesting optical, electronic, or energetic properties.
Q & A
Q. What are the optimal synthesis and purification methodologies for ethanol, 2,2-dinitro-, potassium salt?
Methodological Answer: The synthesis typically involves acid-base reactions. For example, the potassium salt can be prepared by neutralizing the parent nitro alcohol (ethanol, 2,2-dinitro-) with potassium hydroxide (KOH) in ethanol. Recrystallization from tetrahydrofuran (THF)-ether yields hydrated crystals, which must be dried under vacuum (80°C) to remove water . Key steps include:
- Precipitation: Acidification of the potassium salt solution with acetic acid in ethanol ensures purity.
- Recrystallization: Use THF-ether to minimize hydration and improve crystallinity.
- Elemental Analysis: Validate purity via %C, %H, and %N (e.g., theoretical: C 52.61%, H 3.98%, N 12.26%; experimental deviations <0.5% indicate high purity) .
Q. How is this compound characterized for structural and compositional integrity?
Methodological Answer: Combine elemental analysis (Table 1) with spectroscopic techniques:
- FT-IR: Identify nitro (-NO₂) and alcoholate (-O⁻K⁺) functional groups.
- X-ray Diffraction (XRD): Confirm crystalline structure and hydration state.
- Thermogravimetric Analysis (TGA): Monitor dehydration at 80°C under vacuum to quantify water content .
Advanced Research Questions
Q. What are the thermal stability and decomposition pathways of this compound under varying conditions?
Methodological Answer: Study thermal behavior using:
- Differential Thermal Analysis (DTA): Measure phase transitions under high pressure (e.g., 493 kPa) to simulate industrial or storage conditions .
- Kinetic Analysis: Apply the Arrhenius equation to decomposition data to predict shelf life.
- Byproduct Identification: Use HPLC-MS/MS to detect nitrotyrosine or other oxidative/nitrative stress biomarkers in decomposed samples (method adapted from urinary biomarker analysis) .
Q. How do solvent interactions affect the reactivity of this compound in catalytic systems?
Methodological Answer: Design experiments to evaluate solvent effects:
- Solubility Screening: Test polar (ethanol, water) vs. nonpolar (THF, ether) solvents.
- Catalytic Activity Assays: Incorporate the salt into metal-organic frameworks (MOFs) as a nitro-functionalized strut; monitor gas adsorption (e.g., CO₂ or H₂) to assess ligand stability .
- Controlled Hydration: Compare hydrated vs. anhydrous forms in reactions to determine water’s role in catalytic degradation .
Q. What analytical challenges arise in detecting trace impurities or degradation products in this compound?
Methodological Answer: Address detection limits and selectivity:
- Solid-Phase Extraction (SPE): Preconcentrate impurities using C18 cartridges, followed by HPLC-MS/MS with isotopic internal standards (e.g., deuterated analogs) .
- Data Contradiction Analysis: Apply statistical falsification methods to resolve discrepancies in impurity profiles (e.g., pseudoprogression in decomposition pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
